![molecular formula C6H13Cl2N3 B2977346 (2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride CAS No. 2137970-46-6](/img/structure/B2977346.png)
(2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride
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Overview
Description
“(2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2137970-46-6 . It has a molecular weight of 198.09 . It is a powder in physical form and is stored at room temperature .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C6H11N3.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 198.09 .Scientific Research Applications
Catalytic Applications
A study by Sankaralingam and Palaniandavar (2014) highlighted the catalytic potential of diiron(III) complexes with tridentate 3N ligands, including imidazole derivatives, for selective hydroxylation of alkanes. These complexes demonstrated efficient catalysis with significant turnover numbers and selectivity, indicating their utility in synthetic organic transformations (Sankaralingam & Palaniandavar, 2014).
Antimicrobial Screening
Desai et al. (2012) synthesized a series of mannich bases from imidazole derivatives and tested their antimicrobial activity against various bacteria and fungi. Some derivatives showed potency comparable to or greater than commercial drugs, indicating their potential as novel antimicrobial agents (Desai et al., 2012).
Material Science
Ghaemy and Alizadeh (2009) synthesized polyimides using an unsymmetrical diamine monomer containing an imidazole pendant group, which resulted in polymers with excellent solubility, thermal stability, and inherent viscosity. These properties are crucial for high-performance materials used in electronics and aerospace industries (Ghaemy & Alizadeh, 2009).
Organic Synthesis
Galli et al. (2019) explored the nucleophilicity of the nitrogen atom in imidazoles to develop a novel one-pot multicomponent reaction for synthesizing substituted imidazopyrazines. This method demonstrates the versatility of imidazole derivatives in facilitating the synthesis of complex heterocyclic compounds, which are valuable in drug development and other chemical industries (Galli et al., 2019).
Corrosion Inhibition
Zhang et al. (2015) investigated the efficacy of imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings underscore the potential of these compounds in protecting industrial machinery and infrastructure against corrosion, thereby extending their lifespan and reducing maintenance costs (Zhang et al., 2015).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .
Mode of Action
Imidazole derivatives are generally known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2,5-dimethyl-1H-imidazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKHMKKRIBOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2137970-46-6 |
Source
|
Record name | 1-(2,5-dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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